molecular formula C11H15NOS B3020272 (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine CAS No. 306979-73-7

(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine

Cat. No.: B3020272
CAS No.: 306979-73-7
M. Wt: 209.31
InChI Key: YAPQSUOWUKDQRS-XYOKQWHBSA-N
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Description

(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a propylidene chain, which is further substituted with a methyl group and a 4-methylphenylsulfanyl group

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine typically involves the reaction of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine shares structural similarities with other hydroxylamine derivatives and sulfanyl-substituted compounds.
  • Examples include (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}amine and (E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}oxime.

Uniqueness

  • The presence of both the hydroxylamine and sulfanyl groups in this compound makes it unique compared to other similar compounds.
  • This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(NE)-N-[2-methyl-2-(4-methylphenyl)sulfanylpropylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-9-4-6-10(7-5-9)14-11(2,3)8-12-13/h4-8,13H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPQSUOWUKDQRS-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(C)(C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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